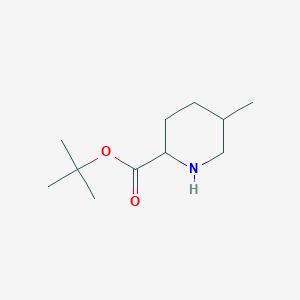

Tert-butyl 5-methylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-methylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSJFYHRFYOAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylpiperidine-2-carboxylate typically involves the reaction of 5-methylpiperidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives

Scientific Research Applications

Tert-butyl 5-methylpiperidine-2-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl 5-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The piperidine ring can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position and Reactivity : The position of substituents significantly impacts reactivity. For example, tert-butyl 2-methoxypiperidine-1-carboxylate (methoxy at position 2) exhibits altered solubility compared to the target compound (methyl at position 5), likely due to differences in steric hindrance and hydrogen-bonding capacity .

- Physical State: Amide-containing derivatives (e.g., compound 6 in ) are often liquids at room temperature, whereas amino-substituted analogues (e.g., compound 5) form solids, reflecting differences in intermolecular interactions .

- Stability and Bond Dissociation : The tert-butyl group demonstrates consistent bond dissociation energy (~5.7 eV) across heteroatoms (N, O), suggesting similar stability in piperidine derivatives regardless of substituent type .

Biological Activity

Tert-butyl 5-methylpiperidine-2-carboxylate (TBMPC) is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TBMPC, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H23NO2

- Molecular Weight : 229.32 g/mol

- Functional Groups : The compound features a piperidine ring, a tert-butyl ester group, and a methyl group on the piperidine nitrogen, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that TBMPC exhibits several biological activities primarily through its interactions with various enzymes and receptors. Notable activities include:

- Enzyme Inhibition : TBMPC has shown potential in inhibiting key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease.

- Receptor Binding : It may interact with receptors related to the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic benefits for neurodegenerative conditions.

The mechanism of action of TBMPC involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group enhances lipophilicity, facilitating the compound's passage through cell membranes and increasing bioavailability. This structural feature allows TBMPC to modulate enzyme activities effectively and bind to various receptors, impacting signaling pathways related to neuroprotection and cognitive function.

Comparative Analysis of Similar Compounds

Understanding the activity of TBMPC can be enhanced by comparing it with structurally similar compounds. The following table summarizes some notable derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,5S)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | Structure | Contains a piperazine ring instead of piperidine |

| (2S,5S)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester | Structure | Introduces an amino group that may enhance biological activity |

| (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester | Structure | Variation in stereochemistry affects pharmacological properties |

Case Studies

- Neuroprotective Effects : A study demonstrated that TBMPC exhibits low neurotoxicity against malignant neuroblastoma cell lines (SH-SY5Y) while maintaining biocompatibility with normal murine fibroblast cells (CCL-1). This suggests potential for developing treatments targeting neurodegeneration .

- In Vitro AChE/BChE Inhibition : In vitro assays indicated that TBMPC effectively inhibits AChE and BChE with IC50 values comparable to established inhibitors like donepezil. The inhibition percentage at 1 mM concentration was significant, highlighting its potential as a therapeutic agent .

- Blood-Brain Barrier Penetration : Molecular docking studies revealed that TBMPC can penetrate the blood-brain barrier (BBB), making it a candidate for CNS-targeted therapies .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 5-methylpiperidine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate derivatives are often synthesized via Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF) . Optimization may include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or THF) to enhance solubility.

- Use of catalytic agents (e.g., DMAP) to accelerate Boc protection .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to achieve >98% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid exposure to moisture, strong acids/bases, or high temperatures (>40°C) .

- Degradation : Monitor for color changes (yellowing indicates decomposition) and confirm stability via HPLC or TLC .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C5) and Boc protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] = 242.2 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the Boc group’s carbonyl is electrophilic, making it prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

- Software : Use Gaussian or ORCA for energy minimization, referencing PubChem data (e.g., SMILES: CC(C)(C)OC(=O)N1CCC(CC1)COC) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-carboxylate derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, noting variables like assay type (e.g., enzyme inhibition vs. cell viability) or purity levels .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl at C5 vs. fluorine at C3) to isolate contributing factors .

- Reproducibility Testing : Validate results under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. How does stereochemistry at the piperidine ring influence the compound’s physicochemical properties?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration (e.g., R/S at C2 or C5) using SHELX programs for refinement .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- Impact : Stereochemistry affects solubility (e.g., axial vs. equatorial methyl groups alter logP) and receptor binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction Scaling : Transition from batch to flow chemistry to control exothermic reactions (e.g., Boc protection) .

- Purification : Replace column chromatography with fractional distillation or crystallization for cost efficiency .

- Byproduct Management : Use LC-MS to track impurities (e.g., de-Boc products) and optimize quenching steps .

Safety and Contingency Questions

Q. How should researchers mitigate risks when toxicity data for this compound are incomplete?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity (LD₅₀ < 500 mg/kg) based on structurally similar carbamates .

- Emergency Protocols : Use spill kits with sand/vermiculite for containment and consult SDS for first-aid measures (e.g., eye irrigation with saline) .

- Ecological Safety : Avoid aqueous disposal; incinerate waste via licensed facilities to prevent soil/water contamination .

Data and Reproducibility

Q. How can researchers validate crystallographic data for this compound derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for structure solution, ensuring R-factor < 5% and validation via CCDC databases .

- Twinned Data : Apply SHELXD/SHELXE for high-throughput phasing in cases of crystal twinning .

Comparative Analysis

Q. How do this compound derivatives compare to fluorinated analogs in drug discovery?

- Methodological Answer :

- Fluorine Effects : Fluorination at C3 (e.g., tert-butyl 3-fluoro-5-methylpiperidine-2-carboxylate) increases metabolic stability but reduces solubility .

- Biological Activity : Methyl groups enhance lipophilicity for blood-brain barrier penetration, while fluorine improves target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.